2-Bromo-5-(bromomethyl)-4-methylthiazole
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Overview
Description
2-Bromo-5-(bromomethyl)-4-methylthiazole is a heterocyclic organic compound containing both bromine and sulfur atoms It is a derivative of thiazole, a five-membered ring structure with a sulfur and a nitrogen atom
Mechanism of Action
Target of Action
Brominated compounds are often used in medicinal chemistry due to their ability to form stable carbon-halogen bonds, which can interact with various biological targets .
Mode of Action
Brominated compounds like this are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the bromine atom in the compound can be replaced by other groups, allowing the compound to interact with its targets in various ways .
Biochemical Pathways
Brominated compounds can participate in a variety of biochemical reactions and pathways due to their reactivity .
Pharmacokinetics
The bromine atom in the compound can potentially affect its bioavailability and pharmacokinetic properties .
Result of Action
Brominated compounds can have various effects on cells and molecules due to their reactivity .
Action Environment
The action, efficacy, and stability of 2-Bromo-5-(bromomethyl)-4-methylthiazole can be influenced by various environmental factors. For example, the pH of the environment can affect the reactivity of the bromine atom in the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(bromomethyl)-4-methylthiazole typically involves the bromination of 4-methylthiazole. One common method is the bromination of 4-methylthiazole using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the thiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and precise control of reaction parameters can help in scaling up the production while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(bromomethyl)-4-methylthiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of the corresponding thiazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation reactions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, and amino derivatives of thiazole.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include dehalogenated thiazole derivatives.
Scientific Research Applications
2-Bromo-5-(bromomethyl)-4-methylthiazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential pharmaceuticals.
Materials Science: The compound is used in the synthesis of polymers and other materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or reagent in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the production of agrochemicals and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylthiazole: Lacks the bromomethyl group, leading to different reactivity and applications.
5-Bromo-4-methylthiazole: Similar structure but with bromine at a different position, affecting its chemical properties.
2,5-Dibromo-4-methylthiazole: Contains an additional bromine atom, leading to increased reactivity.
Uniqueness
2-Bromo-5-(bromomethyl)-4-methylthiazole is unique due to the presence of both bromine atoms and the bromomethyl group, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in the synthesis of complex molecules and materials.
Properties
IUPAC Name |
2-bromo-5-(bromomethyl)-4-methyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Br2NS/c1-3-4(2-6)9-5(7)8-3/h2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGYZIRBXJOBNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)Br)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Br2NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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